molecular formula C12H16N2O2 B2633348 4-(3-Methoxypiperidine-1-carbonyl)pyridine CAS No. 2097863-12-0

4-(3-Methoxypiperidine-1-carbonyl)pyridine

Cat. No.: B2633348
CAS No.: 2097863-12-0
M. Wt: 220.272
InChI Key: UWRXPZVWVDIFQE-UHFFFAOYSA-N
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Description

4-(3-Methoxypiperidine-1-carbonyl)pyridine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 4-(3-Methoxypiperidine-1-carbonyl)pyridine involves several steps. One common method includes the reaction of 3-methoxypiperidine with pyridine-4-carbonyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

4-(3-Methoxypiperidine-1-carbonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine or pyridine ring are replaced by other groups.

Scientific Research Applications

4-(3-Methoxypiperidine-1-carbonyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methoxypiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(3-Methoxypiperidine-1-carbonyl)pyridine can be compared with other piperidine derivatives such as:

  • 4-(3-Hydroxypiperidine-1-carbonyl)pyridine
  • 4-(3-Aminopiperidine-1-carbonyl)pyridine
  • 4-(3-Methylpiperidine-1-carbonyl)pyridine

These compounds share a similar core structure but differ in the functional groups attached to the piperidine ring.

Properties

IUPAC Name

(3-methoxypiperidin-1-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-3-2-8-14(9-11)12(15)10-4-6-13-7-5-10/h4-7,11H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRXPZVWVDIFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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